
3-(4-Fluoro-2-méthylphénoxy)pipéridine
Vue d'ensemble
Description
“3-(4-Fluoro-2-methylphenoxy)piperidine” is a compound with the molecular formula C12H16FNO . It is used in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in recent years due to their importance in drug design . A study by Nairoukh et al. discusses the conformational behavior of fluorinated piperidines . Another study discusses the synthesis of 3-piperidines from arylboronic acids .Molecular Structure Analysis
The molecular structure of “3-(4-Fluoro-2-methylphenoxy)piperidine” consists of a piperidine ring attached to a fluorinated phenyl group . The conformational preferences of fluorinated piperidines have been studied .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A study discusses the Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1 (2 H )-carboxylate .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Fluoro-2-methylphenoxy)piperidine” include its molecular formula (C12H16FNO) and molecular weight (209.26 g/mol) .Applications De Recherche Scientifique
Synthèse de composés pharmaceutiques
3-(4-Fluoro-2-méthylphénoxy)pipéridine : est un intermédiaire précieux dans la synthèse de divers composés pharmaceutiques. Son noyau pipéridine est un motif courant dans de nombreux médicaments, contribuant à ses propriétés pharmacologiques. Les groupes fluoro et méthyle sur la partie phénoxy peuvent influencer la lipophilie et la stabilité métabolique des dérivés, ce qui en fait un bloc de construction polyvalent pour la chimie médicinale .
Développement d'agents du système nerveux central (SNC)
Le cycle pipéridine est une caractéristique structurale de nombreux agents du SNC. Les dérivés de This compound peuvent interagir avec les récepteurs ou les enzymes du SNC, conduisant potentiellement à de nouveaux traitements pour les troubles neurologiques. La recherche sur l'optimisation de la chiralité et des motifs de substitution sur le cycle pipéridine peut aboutir à des composés ayant une efficacité et une sélectivité améliorées .
Agents anti-inflammatoires et immunomodulateurs
Les dérivés de la pipéridine présentent des activités anti-inflammatoires et immunomodulatrices. La modification de This compound pourrait conduire à de nouveaux agents qui modulent les réponses immunitaires ou réduisent l'inflammation, ce qui est bénéfique dans le traitement des maladies auto-immunes et des allergies .
Propriétés antioxydantes
Les composés ayant une structure pipéridine, tels que This compound, peuvent posséder des propriétés antioxydantes. Ces antioxydants peuvent neutraliser les radicaux libres, réduisant potentiellement le stress oxydatif et empêchant les dommages cellulaires. Cette application est significative dans le contexte du vieillissement et des maladies dégénératives .
Amélioration de la biodisponibilité
Les dérivés de la pipéridine peuvent améliorer la biodisponibilité d'autres médicaments. En modifiant This compound, les chercheurs peuvent créer des composés qui améliorent l'absorption et l'efficacité des médicaments co-administrés, optimisant ainsi les résultats thérapeutiques .
Troubles du tractus gastro-intestinal (TGI)
Le groupement pipéridine est connu pour affecter le TGI. Les dérivés de This compound pourraient être explorés pour leur potentiel à traiter divers troubles du TGI, y compris le syndrome du côlon irritable et la maladie de Crohn, en modulant la motilité et la sécrétion intestinales .
Mécanisme D'action
- Role : Piperidine compounds often modulate signaling pathways involved in cancer progression. For instance, they can regulate pathways such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-β/SMAD, and others .
Target of Action
Mode of Action
Keep in mind that this information is based on existing knowledge, and ongoing studies may reveal additional details . If you have any specific questions or need further clarification, feel free to ask! 😊
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Analyse Biochimique
Biochemical Properties
3-(4-Fluoro-2-methylphenoxy)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules often involves binding to specific active sites, leading to either inhibition or activation of the enzyme’s activity. For instance, the fluoro-substituent on the phenoxy group can enhance the compound’s binding affinity to certain proteins, thereby modulating their function . Additionally, the piperidine ring can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biochemical properties.
Cellular Effects
The effects of 3-(4-Fluoro-2-methylphenoxy)piperidine on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways . This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 3-(4-Fluoro-2-methylphenoxy)piperidine can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, 3-(4-Fluoro-2-methylphenoxy)piperidine exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzyme active sites, leading to either inhibition or activation of the enzyme’s activity . This binding often involves interactions between the fluoro-substituent and specific amino acid residues within the enzyme’s active site. Additionally, the piperidine ring can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the enzyme-compound complex. These interactions can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes and gene expression.
Temporal Effects in Laboratory Settings
The effects of 3-(4-Fluoro-2-methylphenoxy)piperidine can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that the compound remains stable for extended periods, allowing for prolonged experimental observations . In in vivo studies, the compound may undergo metabolic degradation, leading to the formation of metabolites with different biochemical properties. These temporal changes can impact the compound’s efficacy and safety in long-term studies.
Dosage Effects in Animal Models
The effects of 3-(4-Fluoro-2-methylphenoxy)piperidine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and cellular function . At high doses, the compound may exhibit toxic or adverse effects, including cellular toxicity and organ damage. These threshold effects are important considerations in the design of experimental studies and the evaluation of the compound’s safety profile.
Metabolic Pathways
3-(4-Fluoro-2-methylphenoxy)piperidine is involved in several metabolic pathways. The compound interacts with various enzymes and cofactors, leading to its biotransformation into different metabolites . These metabolic pathways can influence the compound’s efficacy and safety, as well as its impact on metabolic flux and metabolite levels. For instance, the fluoro-substituent can undergo oxidative metabolism, leading to the formation of hydroxylated metabolites with different biochemical properties.
Transport and Distribution
The transport and distribution of 3-(4-Fluoro-2-methylphenoxy)piperidine within cells and tissues are critical factors that influence its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . These interactions can influence the compound’s localization and accumulation in specific cellular compartments, thereby affecting its activity and function.
Subcellular Localization
The subcellular localization of 3-(4-Fluoro-2-methylphenoxy)piperidine is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, the fluoro-substituent can influence the compound’s localization to specific membrane-bound organelles, where it can exert its biochemical effects. Additionally, the piperidine ring can participate in interactions with specific proteins, further influencing the compound’s subcellular localization and activity.
Propriétés
IUPAC Name |
3-(4-fluoro-2-methylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-9-7-10(13)4-5-12(9)15-11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAZERLJHRRHKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647903 | |
| Record name | 3-(4-Fluoro-2-methylphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946759-56-4 | |
| Record name | 3-(4-Fluoro-2-methylphenoxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946759-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluoro-2-methylphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



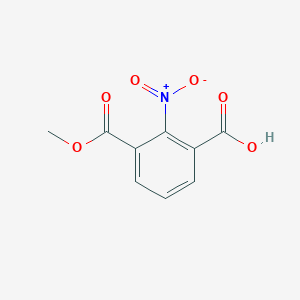
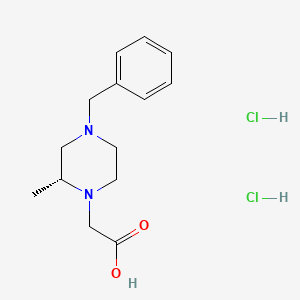




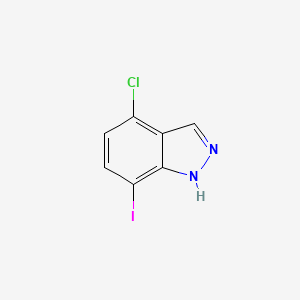
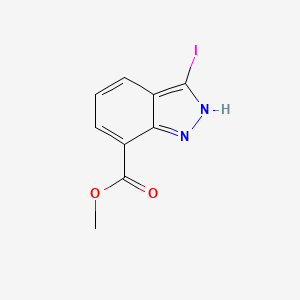
![1-Acetyl-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B1360856.png)

![6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1360860.png)
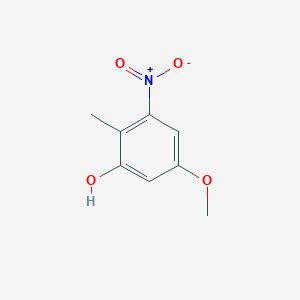
![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1360866.png)
